molecular formula C20H19NO4 B2665934 N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034455-37-1

N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2665934
CAS No.: 2034455-37-1
M. Wt: 337.375
InChI Key: OXSSUPCFHLWAET-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide, also known as FBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBA is a synthetic compound that was first synthesized in 1979 by researchers at the University of Manchester. Since then, FBA has been studied extensively for its biological and chemical properties.

Scientific Research Applications

Organic Synthesis and Methodological Innovations

In organic chemistry, furan derivatives are pivotal in constructing complex molecules due to their reactivity and versatility. For example, furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangement reactions to produce oxazine and thiazine derivatives with high selectivity and yield, highlighting the potential for creating bioactive compounds through innovative synthetic routes (B. Reddy et al., 2012). Such methodologies can be adapted for synthesizing related compounds, including "N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide," for various applications.

Pharmacological Applications

The structural motifs present in "this compound" are often found in compounds with significant biological activities. Benzofuran derivatives, for instance, have been evaluated for their anticancer and antiangiogenic activities, with specific substitutions on the benzene portion affecting their potency (R. Romagnoli et al., 2015). The insights from these studies suggest that modifying the furan and phenoxy groups could tailor "this compound" for specific therapeutic targets.

Material Science and Chemical Properties

The reactivity of furan derivatives with acetylenes to produce compounds with a new aromatic nucleus demonstrates the potential of "this compound" in material science, especially in creating novel polymers or functional materials with specific optical or electronic properties (J. Mccallum et al., 1988).

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-4-2-3-5-19(18)25-14-20(22)21-12-15-6-8-16(9-7-15)17-10-11-24-13-17/h2-11,13H,12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSUPCFHLWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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